molecular formula C137H207N41O39S3 B013108 Somatostatin 1-28 CAS No. 74315-46-1

Somatostatin 1-28

Katalognummer B013108
CAS-Nummer: 74315-46-1
Molekulargewicht: 3148.6 g/mol
InChI-Schlüssel: GGYTXJNZMFRSLX-DFTNLTQTSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Key Insights

  • Infants develop the skill of reaching by adapting their intrinsic movement dynamics to the task, with some dampening their movements while others energize them to achieve the goal .
  • A mathematical model suggests that infants learn to reach by adjusting their strategies based on previous experiences and their current level of motor control, with reaching being a series of submovements aimed at correcting errors .
  • Reaching control can be modeled by selecting target postures based on the effectiveness of stored postures and executing movements by reducing the distance in joint space, predicting various laws of motion and learning .
  • Training programs like REACH can enhance early childhood teachers' ability to support children's social and emotional development, leading to improved classroom interactions and children's prosocial behaviors .
  • Dynamic programming techniques can describe reach sets and solve reachability problems in systems, with reach sets being the level sets of the value function solutions to Hamilton-Jacobi-Bellman equations .
  • The REACH software tool integrates various knowledge types, including domain theories and design heuristics, to aid in the conceptual design of accounting information systems .
  • Automated program analysis tools like Reach can compute program inputs that cause evaluation of target expressions, offering performance benefits over exhaustive input generation methods .

Wissenschaftliche Forschungsanwendungen

  • Therapeutic Uses in Endocrinology and Oncology : Somatostatin agonists, like Somatostatin 1-28, are used in treating acromegaly and show potential in diabetic complications, neuroendocrine tumor therapy, and anti-neoplastic therapy (Rai, Thrimawithana, Valéry, & Young, 2015). Additionally, somatostatin-28 can treat ACTH-secreting pituitary tumors (Ben-Shlomo et al., 2005).

  • Endocrine System Regulation : It plays a role in repressing growth hormone secretion and regulating glucagon and insulin synthesis in the pancreas (Ampofo, Nalbach, Menger, & Laschke, 2020).

  • Receptor Specificity and Tissue Actions : Somatostatin-28 has distinct tissue specificities due to its lower affinity for S-14 receptors in the central nervous system (Srikant & Patel, 1981).

  • Growth Inhibition in Various Tumors : Chronic administration of somatostatin analogs can inhibit the growth of various transplantable tumors, including chondrosarcomas, pancreatic, prostatic, breast, and pituitary cancers (Lamberts, Krenning, & Reubi, 1991).

  • Insulin Secretion and Glucose Utilization : Somatostatin-28 is significantly potent in inhibiting insulin secretion and enhances insulin-stimulated glucose uptake in muscle through local mechanisms (Møller et al., 1995), (Brown, Rivier, & Vale, 1981).

  • Fusion Protein Applications : Somatostatin-28 fusion proteins, like (SS28)2-HSA, can inhibit growth hormone secretion in blood and show extended half-lives, indicating potential in therapeutic applications (Ding et al., 2014).

  • Role in Human Disease Treatment : Somatostatin analogs like SS28 may play a role in treating diseases related to hyperfunction of various organ systems (Hofland, Visser-Wisselaar, & Lamberts, 1995).

Eigenschaften

IUPAC Name

(4R,7S,10S,13S,16S,19S,22S,25S,28S,31S,34S,37R)-37-[[2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-4-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]propanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-4-carboxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]propanoyl]amino]acetyl]amino]-19,34-bis(4-aminobutyl)-31-(2-amino-2-oxoethyl)-13,25,28-tribenzyl-10,16-bis[(1R)-1-hydroxyethyl]-7-(hydroxymethyl)-22-(1H-indol-3-ylmethyl)-6,9,12,15,18,21,24,27,30,33,36-undecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35-undecazacyclooctatriacontane-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C137H207N41O39S3/c1-69(154-113(194)82(37-19-22-47-138)159-115(196)85(40-25-50-149-136(145)146)160-118(199)87(44-45-106(188)189)163-116(197)86(41-26-51-150-137(147)148)164-130(211)101-43-27-52-177(101)133(214)72(4)156-114(195)88(46-54-218-7)158-110(191)71(3)155-129(210)100-42-28-53-178(100)134(215)95(61-104(144)186)171-126(207)96(65-180)172-124(205)93(59-102(142)184)165-111(192)70(2)153-112(193)80(141)64-179)109(190)152-63-105(187)157-98-67-219-220-68-99(135(216)217)174-127(208)97(66-181)173-132(213)108(74(6)183)176-125(206)91(57-77-33-15-10-16-34-77)170-131(212)107(73(5)182)175-119(200)84(39-21-24-49-140)161-122(203)92(58-78-62-151-81-36-18-17-35-79(78)81)168-121(202)90(56-76-31-13-9-14-32-76)166-120(201)89(55-75-29-11-8-12-30-75)167-123(204)94(60-103(143)185)169-117(198)83(162-128(98)209)38-20-23-48-139/h8-18,29-36,62,69-74,80,82-101,107-108,151,179-183H,19-28,37-61,63-68,138-141H2,1-7H3,(H2,142,184)(H2,143,185)(H2,144,186)(H,152,190)(H,153,193)(H,154,194)(H,155,210)(H,156,195)(H,157,187)(H,158,191)(H,159,196)(H,160,199)(H,161,203)(H,162,209)(H,163,197)(H,164,211)(H,165,192)(H,166,201)(H,167,204)(H,168,202)(H,169,198)(H,170,212)(H,171,207)(H,172,205)(H,173,213)(H,174,208)(H,175,200)(H,176,206)(H,188,189)(H,216,217)(H4,145,146,149)(H4,147,148,150)/t69-,70-,71-,72-,73+,74+,80-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,107-,108-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGYTXJNZMFRSLX-DFTNLTQTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)NC(=O)CNC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C6CCCN6C(=O)C(C)NC(=O)C(CCSC)NC(=O)C(C)NC(=O)C7CCCN7C(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(C)NC(=O)C(CO)N)C(=O)O)CO)C(C)O)CC8=CC=CC=C8)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@@H]6CCCN6C(=O)[C@H](C)NC(=O)[C@H](CCSC)NC(=O)[C@H](C)NC(=O)[C@@H]7CCCN7C(=O)[C@H](CC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CO)N)C(=O)O)CO)[C@@H](C)O)CC8=CC=CC=C8)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C137H207N41O39S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

3148.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Somatostatin 1-28

Citations

For This Compound
125
Citations
FGA Baldissera, MA Munoz-Perez, JJ Holst - Regulatory Peptides, 1983 - Elsevier
… clearly and reliably document the presence of a circulating peptide in human plasma with a gel permeation chromatography profile identical to the one of synthetic somatostatin 1–28. …
Number of citations: 43 www.sciencedirect.com
I Fuse, S Ito, A Takagi, A Shibata - Life sciences, 1985 - Elsevier
… somatostatin 1-28 may be the precursor of somatostatin 15-28. Study of the biological activity of somatostatin 1-28, however, revealed that somatostatin 1-28 … , somatostatin 1-28 was …
Number of citations: 7 www.sciencedirect.com
FGA Baldissera, JJ Holst, SL Jensen… - Biochimica et Biophysica …, 1985 - Elsevier
… laboratory [23] that the immunoreactivity in the human fundic mucosa is distributed among four well-defined peaks, two of which correspond to the elution positions of somatostatin 1-28 …
Number of citations: 73 www.sciencedirect.com
JP Esteve, N Vaysse, C Susini… - American Journal …, 1983 - journals.physiology.org
The action of natural and synthetic somatostatin-(1--28), [Nle8]somatostatin-(1--28), somatostatin-(15--28), and somatostatin-(1--14) was examined in dispersed acini from guinea pig …
Number of citations: 68 journals.physiology.org
JN Larsen - Acta Ophthalmologica Scandinavica. Supplement, 1995 - europepmc.org
… In addition, the fragment somatostatin 1-28(1-12) was detected in rat and monkey retinae. In the rat somatostatin and prosomatostatin were demonstrated in subpopulations of amacrine …
Number of citations: 18 europepmc.org
M Niedermühlbichler, CJ Wiedermann - Regulatory peptides, 1992 - Elsevier
… Somatostatin 1-14, somatostatin 1-28 and octreotide inhibited … Somatostatin 1-28, which is the major form found in … of somatostatin 1-14, somatostatin 1-28 was significantly more active (…
Number of citations: 54 www.sciencedirect.com
JNB Larsen, M Bersani, J Olcese, JJ Holst… - Visual …, 1990 - cambridge.org
… Somatostatin 1-28 (SS 1-28), somatostatin 1-14 (SS 1-14), and the fragment 1-12 of somatostatin 1-28 are all fragments of the C-terminal part of a larger precursor molecule called pro…
Number of citations: 36 www.cambridge.org
JJ Holst, S Aggestrup, FB Loud… - The Journal of Clinical …, 1983 - academic.oup.com
… The dominating peak eluted close to the position of marker somatostatin 1-14 and another well defined component at the position of somatostatin 1-28 (25). In addition, we found a …
Number of citations: 19 academic.oup.com
L Hilsted, JJ Holst - Regulatory peptides, 1982 - Elsevier
… Somatostatin 1-28 was extracted less efficiently by both methods from buffer as well as plasma (Table II). Recovery experiments were performed by adding synthetic cyclic somatostatin …
Number of citations: 95 www.sciencedirect.com
E Maubert, A Slama, P Ciofi, C Viollet, G Tramu… - Neuroscience, 1994 - Elsevier
… Competition experiments performed at embryonic day 14.5 demonstrated that somatostatin 1–14 , somatostatin 1–28 , and Octreotide displaced specific binding with nanomolar …
Number of citations: 45 www.sciencedirect.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.